molecular formula C18H24FNO4 B1599104 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid CAS No. 887344-22-1

1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid

Cat. No. B1599104
M. Wt: 337.4 g/mol
InChI Key: PIGMVBMBZVCFHU-UHFFFAOYSA-N
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Description

“1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid” is a heterocyclic organic compound . It has a molecular weight of 337.39 and a molecular formula of C18H24FNO4 . The IUPAC name for this compound is 3-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid .


Molecular Structure Analysis

The InChI key for this compound is PIGMVBMBZVCFHU-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.39 and a molecular formula of C18H24FNO4 . It has 5 H-Bond acceptors and 1 H-Bond donor . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid represents a category of complex organic compounds with potential applications in various fields of scientific research. Given its structural complexity, it may find relevance in the synthesis of novel molecules, as an intermediate in chemical reactions, or for the development of pharmaceuticals and materials with unique properties. Unfortunately, direct studies or applications of this specific compound in scientific literature are scarce, suggesting an area ripe for exploration. However, by examining research on structurally related compounds, we can infer potential applications and relevance to scientific research.

Applications in Environmental and Chemical Studies

The environmental fate, behavior, and potential applications of structurally related compounds such as parabens, which are esters of para-hydroxybenzoic acid with various alkyl groups, have been extensively studied. Parabens, for example, have been analyzed for their occurrence, fate, and behavior in aquatic environments, highlighting the need for understanding the environmental impact of widespread chemicals (Haman et al., 2015). This research can guide the study of 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid in environmental science, especially regarding its degradation, persistence, and potential as an emerging contaminant.

Biocatalyst Inhibition and Microbial Interaction

The interaction of carboxylic acids with microbial life forms is a crucial area of research. Studies on the inhibition of biocatalysts by carboxylic acids provide insights into the microbial resistance mechanisms and potential biotechnological applications of carboxylic acids, including their derivatives (Jarboe et al., 2013). These findings can inform the development of novel strategies for the fermentation processes involving 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid or its derivatives, aiming to enhance production yields of desired compounds or to mitigate inhibitory effects on microbial growth.

Pharmaceutical and Medicinal Chemistry

In the realm of medicinal chemistry, the structural motifs present in 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid are commonly found in compounds with significant biological activity. The research on functional chemical groups indicates that heterocycles and carboxylic acids are foundational in the synthesis of CNS-active drugs, suggesting the potential pharmaceutical applications of our compound of interest (Saganuwan, 2017). This insight could guide the exploration of 1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid in the discovery and development of new therapeutic agents, particularly those targeting the central nervous system.

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMVBMBZVCFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395279
Record name 1-(tert-Butoxycarbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid

CAS RN

887344-22-1
Record name 1-(tert-Butoxycarbonyl)-3-[(4-fluorophenyl)methyl]piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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